molecular formula C24H35N3O B11519757 N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide

N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide

Cat. No.: B11519757
M. Wt: 381.6 g/mol
InChI Key: MPGYUJWTNMAQKW-KOEQRZSOSA-N
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Description

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and 4-(dipropylamino)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the compound’s structure allows it to interact with cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide is unique due to the presence of the adamantane moiety, which imparts rigidity and enhances the compound’s stability. The dipropylamino group also contributes to its distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H35N3O

Molecular Weight

381.6 g/mol

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C24H35N3O/c1-3-9-27(10-4-2)22-7-5-18(6-8-22)17-25-26-23(28)24-14-19-11-20(15-24)13-21(12-19)16-24/h5-8,17,19-21H,3-4,9-16H2,1-2H3,(H,26,28)/b25-17+

InChI Key

MPGYUJWTNMAQKW-KOEQRZSOSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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